2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of multiple functional groups and heterocycles makes it a versatile molecule for various chemical reactions and biological interactions.
Vorbereitungsmethoden
The synthesis of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine involves several steps, typically starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through condensation reactions, multicomponent reactions, or oxidative coupling Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The imidazo[1,2-b]pyridazine core can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its therapeutic potential, particularly in the treatment of diseases like cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine core is known to interact with various enzymes and receptors, modulating their activity. The fluoropyrimidine moiety can interfere with nucleic acid synthesis, making it a potential candidate for anticancer therapies . The exact pathways and molecular targets depend on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other imidazo[1,2-b]pyridazine derivatives and fluoropyrimidine-containing molecules. Compared to these compounds, 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine is unique due to its specific combination of functional groups and heterocycles, which confer distinct chemical and biological properties . Some similar compounds include:
- Imidazo[1,2-b]pyridazine derivatives
- Fluoropyrimidine analogs
- Piperidine-containing heterocycles
These compounds may share some chemical reactivity and biological activity but differ in their overall efficacy and specificity for certain applications.
Eigenschaften
Molekularformel |
C19H21FN6O |
---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-cyclopropyl-6-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H21FN6O/c20-15-9-21-19(22-10-15)25-7-5-13(6-8-25)12-27-18-4-3-17-23-16(14-1-2-14)11-26(17)24-18/h3-4,9-11,13-14H,1-2,5-8,12H2 |
InChI-Schlüssel |
CEMOOUPKROBSIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C5=NC=C(C=N5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.